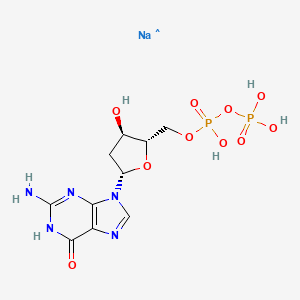
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique bicyclic structure, which includes a benzoyl group and an azabicyclo framework
Preparation Methods
The synthesis of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of a 2,4-dihydroxoquinoline derivative through a series of reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
7-Benzoyl-7-azabicyclo(42
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it has been suggested that the compound inhibits bacterial growth by interfering with essential cellular processes. In anticancer studies, it is believed to exert its effects by binding to specific proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:
7-Azabicyclo(4.2.0)octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the benzoyl group, which may result in different chemical and biological properties.
1H-Imidazo(4,5-c)quinoline derivatives: These compounds have been studied for their antimicrobial and anticancer activities and share structural similarities with this compound.
The uniqueness of 7-Benzoyl-7-azabicyclo(42
Properties
CAS No. |
7155-17-1 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
7-benzoyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(15)17/h1-9H |
InChI Key |
VVPBEWFSPBASBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



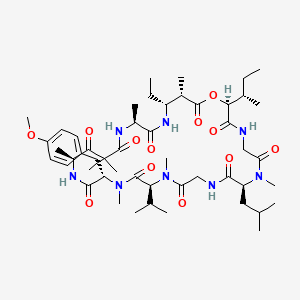



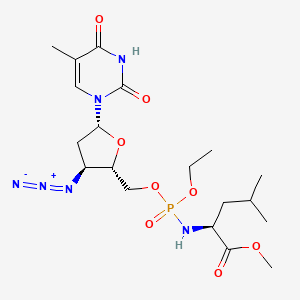
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
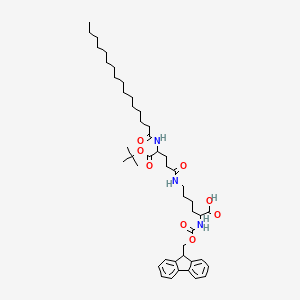

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

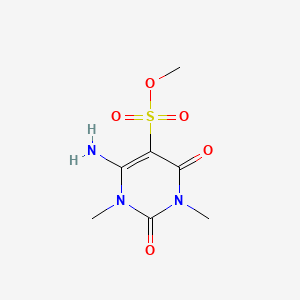
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
